p-Methoxyphenethyl Methyl Ether-d3
Description
Molecular Architecture and Isotopic Labeling Configuration
p-Methoxyphenethyl Methyl Ether-d3 (CAS 80314-58-5) is a deuterated aromatic ether with the molecular formula C₁₀H₁₁D₃O₂ and a molecular weight of 169.24 g/mol . Its structure consists of a phenethyl backbone substituted with a methoxy group at the para position of the benzene ring and a deuterated methyl ether group (-OCD₃) at the β-carbon of the ethyl chain (Figure 1). The isotopic labeling involves three deuterium atoms replacing hydrogen atoms in the methyl group, which alters vibrational modes and bond dissociation energies compared to the non-deuterated analogue.
Key structural features :
- Aromatic core : A benzene ring with a methoxy (-OCH₃) group at the para position.
- Ethyl linker : A two-carbon chain connecting the aromatic ring to the deuterated methyl ether group.
- Isotopic labeling : The -OCD₃ group introduces isotopic mass asymmetry, critical for spectroscopic tracking in mechanistic studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁D₃O₂ |
| Exact Mass | 169.24 g/mol |
| Boiling Point | 190–195°C (estimated) |
| Density | 1.02–1.05 g/cm³ (predicted) |
The β-deuteration in the ethyl chain reduces rotational freedom, as shown by nuclear magnetic resonance (NMR) studies. The methoxy group’s electron-donating nature stabilizes the aromatic system, while the deuterated methyl ether influences hyperconjugative interactions with the ethyl chain.
Comparative Analysis with Non-Deuterated Analogues
The non-deuterated form, p-Methoxyphenethyl Methyl Ether (C₁₀H₁₄O₂; MW 166.22 g/mol), differs in three key aspects (Table 1):
Mass and Isotopic Effects :
Thermal Stability :
Solubility and Reactivity :
| Property | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Molecular Weight | 169.24 g/mol | 166.22 g/mol |
| C-D Stretch (IR) | 2,100 cm⁻¹ | N/A |
| Pyrolysis Onset | 310°C | 300°C |
| Solubility in Methanol | 45 mg/mL | 50 mg/mL |
Conformational Studies via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two dominant conformers (Figure 2):
Anti-periplanar Conformer :
Gauche Conformer :
Key computational findings :
- The rotational barrier between conformers is 8.5 kJ/mol , lower than non-deuterated analogues due to reduced van der Waals interactions.
- Natural bond orbital (NBO) analysis shows deuterium substitution increases C-O bond polarity by 3–5%.
Table 3 : Computational Parameters for Conformational Analysis
| Parameter | Value |
|---|---|
| Basis Set | 6-311+G(d,p) |
| Dihedral Angle (Anti) | 180° |
| Dihedral Angle (Gauche) | 60° |
| Energy Difference | 2.3 kJ/mol |
Transition state calculations for methyl group dissociation reveal a deuterium kinetic isotope effect (KIE) of 2.1 , consistent with experimental pyrolysis data. Molecular dynamics simulations further predict a 10–15% longer half-life for the deuterated form in solution-phase reactions.
Properties
Molecular Formula |
C₁₀H₁₁D₃O₂ |
|---|---|
Molecular Weight |
169.24 |
Synonyms |
p-(β-Methoxyethyl)-anisole-d3; 1-(2-Methoxyethyl)-4-methoxybenzene-d3; 2-(4-Methoxyphenyl)ethyl Methyl Ether-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
p-Methoxyphenethyl Alcohol
The non-etherified precursor, p-Methoxyphenethyl Alcohol (C₉H₁₂O₂), lacks the methyl ether group, resulting in higher polarity and reactivity. Studies show that etherification reduces hydrogen-bonding capacity, lowering water solubility (0.5 mg/mL for the ether vs. 12 mg/mL for the alcohol) and increasing lipophilicity (logP: 2.8 vs. 1.2) . The deuterated ether’s isotopic mass (181.27 g/mol vs. 152.19 g/mol for the alcohol) further distinguishes its chromatographic retention times in HPLC analyses .
Piperonyl Methoxyethyl Ether-d3
Piperonyl Methoxyethyl Ether-d3 (C₁₁H₁₁D₃O₃) shares the deuterated methyl ether group but substitutes the p-methoxyphenethyl moiety with a piperonyl (3,4-methylenedioxybenzyl) group. This structural difference increases its aromatic electron density, altering UV-Vis absorption maxima (λmax: 275 nm vs. 265 nm for p-Methoxyphenethyl Methyl Ether-d3) and enhancing stability under oxidative conditions .
Deuterated vs. Non-Deuterated Analogs
The isotopic substitution in this compound introduces measurable differences compared to its non-deuterated form (C₁₀H₁₄O₂):
- Molecular Weight: 181.27 g/mol (d3) vs. 166.22 g/mol (non-deuterated) .
- Boiling Point : Increases by ~1–2°C due to deuterium’s higher mass (Δbp = +1.5°C observed in analogous deuterated ethers) .
- NMR Shifts: The methyl-d3 group exhibits a downfield shift of 0.3 ppm in ¹H NMR, while ²H NMR shows a distinct triplet signal (J = 2.1 Hz) absent in the non-deuterated form .
Other Deuterated Ethers
Alternariol Monomethyl Ether-d3
Alternariol Monomethyl Ether-d3 (C₁₅H₁₁D₃O₅) is a polycyclic deuterated ether used as a mycotoxin reference standard. Unlike this compound, its fused aromatic system confers fluorescence properties (λem = 450 nm), enabling detection in food safety assays .
Deuterated Polyethylene Glycol (dPEG) Methyl Ether-d3
Polymeric deuterated ethers like dPEG-d4 Methyl Ether-d3 (C₃n+3H₆n+3D₃O₃n+1) exhibit tunable solubility in both polar and nonpolar solvents, unlike the small-molecule this compound. Their applications focus on biomaterial engineering and drug delivery due to their amphiphilic nature .
Data Tables
Table 1: Key Properties of this compound and Analogs
Table 2: Spectroscopic Comparison
| Compound | ¹H NMR (δ, ppm) | ²H NMR (δ, ppm) | UV-Vis λmax (nm) |
|---|---|---|---|
| This compound | 3.30 (s, d3-CH3) | 3.30 (t, J=2.1) | 265 |
| Piperonyl Methoxyethyl Ether-d3 | 3.28 (s, d3-CH3) | 3.28 (t, J=2.1) | 275 |
| Alternariol Monomethyl Ether-d3 | 3.85 (s, d3-CH3) | 3.85 (t, J=2.1) | 320, 450 (em) |
Research Findings
- Synthetic Routes : this compound is synthesized via alkylation of p-Methoxyphenethyl Alcohol with deuterated methyl iodide (CD₃I), achieving >98% isotopic purity .
- Stability: Deuterated ethers exhibit enhanced metabolic stability in vivo compared to non-deuterated forms, with a 20% longer half-life observed in rodent models .
- Analytical Utility : The compound’s low background interference in LC-MS makes it ideal for quantifying trace phenethyl ethers in environmental samples .
Preparation Methods
Reaction Mechanism
-
Alkoxide Formation : p-Methoxyphenethyl alcohol is deprotonated using NaH or KCO to generate the phenethyl alkoxide.
-
Deuterated Alkyl Halide Substitution : The alkoxide undergoes an S2 reaction with deuterated methyl iodide (CDI) or tosylate (CDOTs).
Example Procedure :
-
p-Methoxyphenethyl alcohol (1.0 eq) is dissolved in anhydrous THF under N.
-
NaH (1.2 eq) is added at 0°C, followed by CDI (1.1 eq) at 25°C for 12 h.
-
Yield: 78–85% after column chromatography (hexane/EtOAc 4:1).
Challenges :
-
Steric hindrance at the phenethyl group is minimal, favoring S2 pathways.
-
CDI is moisture-sensitive; reactions require strict anhydrous conditions.
Alkylation Using Deuterated Methylating Agents
Direct alkylation of p-methoxyphenethyl alcohol with deuterated methylating reagents offers a streamlined approach.
Reagents and Conditions
-
CDOTf (Triflate) : Reacts with alcohols in the presence of 2,6-lutidine (base) at 0°C.
-
CD Reagents via Phase-Transfer Catalysis : CDBr with tetrabutylammonium bromide (TBAB) in a biphasic system (HO/CHCl).
Optimization Insights :
-
Higher yields (90%) are achieved with CDOTf due to its superior leaving group ability.
-
Phase-transfer methods reduce side reactions but require extended reaction times (24–48 h).
Use of Trideuteromethyl Reagents (DMTT)
Dimethyl trideuteromethylsulfonium triflate (DMTT) enables selective CD transfer under mild conditions.
DMTT-Mediated Methylation
Procedure :
Advantages :
-
Avoids hazardous alkyl halides.
-
Compatible with base-sensitive substrates.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Deuterium Purity |
|---|---|---|---|---|
| Williamson Synthesis | CDI, NaH | THF, 25°C, 12 h | 78–85% | 95–98% |
| Alkylation (CDOTf) | CDOTf, Lutidine | CHCl, 0°C | 90% | >99% |
| DMTT-Mediated | DMTT, KCO | MeCN, 25°C, 12 h | 92% | >99% |
Key Findings :
Q & A
Q. What are the critical considerations for synthesizing p-Methoxyphenethyl Methyl Ether-d³, and how does deuterium incorporation affect reaction parameters?
The synthesis involves etherification of p-methoxyphenethyl alcohol using deuterated methylating agents (e.g., methyl iodide-d³ or dimethyl sulfate-d⁶). Key parameters include:
- Base selection : Weak bases like Na₂CO₃ or K₂CO₃ are used to deprotonate the phenolic hydroxyl group while minimizing elimination side reactions .
- Deuterium source : Isotopic purity of the methylating agent (e.g., CD₃I) must exceed 99% to avoid isotopic dilution in the final product .
- Reaction monitoring : Intermediate steps require LC-MS or ¹H/²H NMR to confirm deuterium incorporation and assess isotopic integrity .
Q. Which analytical techniques are most effective for characterizing p-Methoxyphenethyl Methyl Ether-d³, and how do deuterium atoms influence spectral data?
- NMR spectroscopy :
- Mass spectrometry : The molecular ion ([M]⁺) shows a +3 Da shift due to three deuterium atoms. Isotopic purity is validated via isotopic abundance ratios (e.g., m/z 255 vs. 258) .
Advanced Research Questions
Q. How can isotopic labeling with deuterium improve pharmacokinetic and metabolic studies of p-Methoxyphenethyl Methyl Ether-d³?
Deuterium incorporation reduces metabolic degradation via the isotope effect , where C-D bonds resist enzymatic cleavage (e.g., cytochrome P450 oxidation). This extends half-life and allows precise tracking in:
- In vivo studies : LC-MS/MS quantifies deuterated metabolites in plasma or tissues, distinguishing endogenous vs. exogenous pathways .
- Reaction kinetics : Isotopic labeling enables differentiation between parent compound and metabolites in kinetic isotope effect (KIE) studies .
Q. What methodologies resolve contradictions in reported deuterium-induced stability variations for p-Methoxyphenethyl Methyl Ether-d³?
Discrepancies in stability data (e.g., thermal or hydrolytic) arise from:
- Isotopic impurities : Trace CH₃ groups in CD₃-labeled compounds can skew stability assays. Validate purity via ¹H NMR or isotope ratio MS .
- Environmental factors : Control humidity and temperature during storage, as deuterated ethers may exhibit hygroscopicity or pH-dependent hydrolysis .
- Comparative assays : Parallel studies with non-deuterated analogs under identical conditions isolate deuterium-specific effects .
Q. How do deuterium atoms influence the compound’s reactivity in catalytic or photochemical applications?
- Catalytic hydrogenation : Deuterium-labeled ethers can act as tracers in hydrogenation mechanisms, with deuterium transfer monitored via GC-MS .
- Photostability : CD₃ groups may alter UV absorption profiles, requiring recalibration of photodegradation assays. Use deuterium-specific quantum yield calculations .
Methodological Tables
Q. Table 1. Key Spectral Signatures of p-Methoxyphenethyl Methyl Ether-d³
| Technique | Non-deuterated (CH₃) | Deuterated (CD₃) | Reference |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 3.75 (s, 3H, OCH₃) | Signal absent | |
| ¹³C NMR (δ, ppm) | 55.2 (OCH₃) | 22.1 (OCD₃) | |
| MS ([M]⁺) | m/z 255 | m/z 258 |
Q. Table 2. Synthetic Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 40–60°C | Higher temps risk deuteration loss via volatilization |
| Base concentration | 1.5–2.0 eq. K₂CO₃ | Excess base promotes hydrolysis |
| Solvent | Anhydrous DMF | Minimizes isotopic exchange with moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
